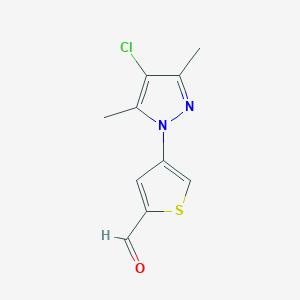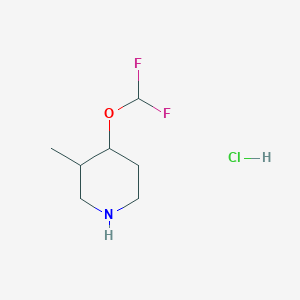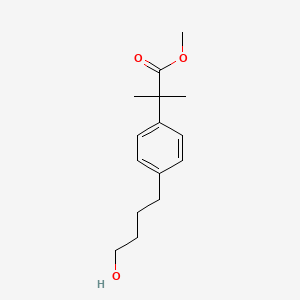
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) is a coordination compound that features a calcium ion coordinated by a Schiff base ligand derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) typically involves the condensation of 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-cyclohexanediamine to form the Schiff base ligand. This ligand is then reacted with a calcium salt, such as calcium chloride, in a suitable solvent like ethanol or methanol under reflux conditions to yield the desired coordination compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering the oxidation state of the calcium ion or the ligand.
Substitution: Ligand exchange reactions can occur, where the Schiff base ligand is replaced by other ligands.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Coordination: Additional metal ions or ligands can be introduced in solution, often requiring mild heating or stirring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized forms of the ligand or metal center, while substitution reactions will produce new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization reactions. Its unique structure allows for selective interactions with substrates, enhancing reaction efficiency and selectivity.
Biology
The compound serves as a model for studying calcium-binding sites in biological systems. It helps in understanding the coordination chemistry of calcium in enzymes and other biological molecules.
Medicine
Research is ongoing to explore the potential of this compound in medical applications, such as drug delivery systems and imaging agents, due to its ability to coordinate with various biomolecules.
Industry
In industrial applications, the compound is investigated for its role in materials science, particularly in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) exerts its effects involves the coordination of the calcium ion with the Schiff base ligand. This coordination alters the electronic properties of the calcium ion, enabling it to participate in various catalytic and coordination processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoZinc(II)
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCopper(II)
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoNickel(II)
Uniqueness
The uniqueness of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) lies in its specific coordination environment and the properties imparted by the calcium ion. Compared to its zinc, copper, and nickel analogs, the calcium compound may exhibit different reactivity and stability, making it suitable for distinct applications in catalysis and materials science.
Eigenschaften
Molekularformel |
C36H54CaN2O2+2 |
|---|---|
Molekulargewicht |
586.9 g/mol |
IUPAC-Name |
calcium;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneazaniumyl]cyclohexyl]azaniumylidenemethyl]phenolate |
InChI |
InChI=1S/C36H54N2O2.Ca/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/q;+2/t29-,30-;/m1./s1 |
InChI-Schlüssel |
OOVIEUXRLMIVJF-GAQUOPITSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=[NH+][C@@H]2CCCC[C@H]2[NH+]=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Ca+2] |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=[NH+]C2CCCCC2[NH+]=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13332892.png)
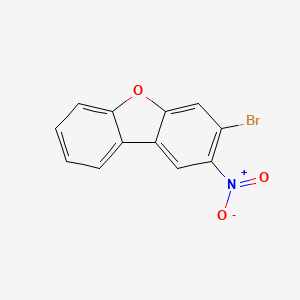
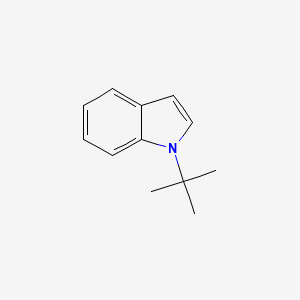

![tert-butyl 4-[4-benzyloxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13332909.png)
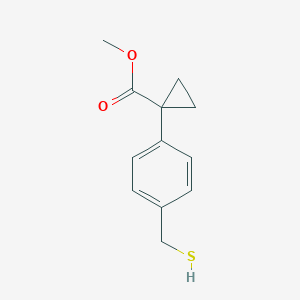
![(3AS,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13332914.png)
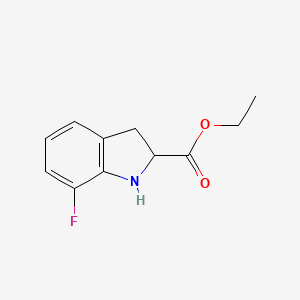
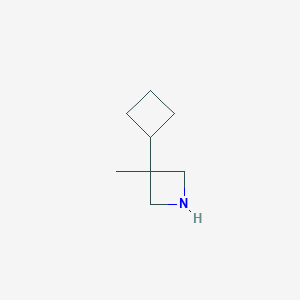
![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13332927.png)
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13332935.png)
